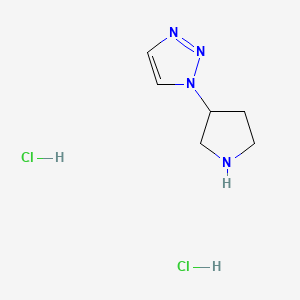

1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride

説明

“1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . It’s a derivative of 1,2,3-triazoles, which are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Molecular Structure Analysis

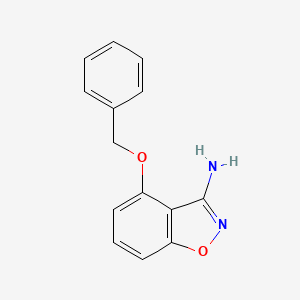

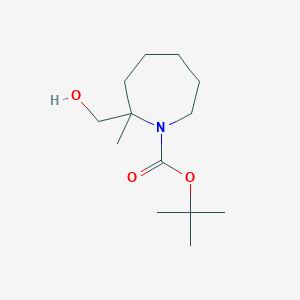

The molecular structure of “1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride” is characterized by the presence of a pyrrolidine ring and a 1,2,3-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

1,2,3-Triazoles are known for their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .科学的研究の応用

Drug Discovery

1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride, like other 1,2,3-triazoles, has found broad applications in drug discovery . The unique structure of 1,2,3-triazoles makes them ideal candidates for the development of new drugs.

Organic Synthesis

1,2,3-Triazoles are widely used in organic synthesis . They can act as building blocks in the synthesis of complex organic compounds.

Polymer Chemistry

1,2,3-Triazoles have been used in polymer chemistry . They can be incorporated into polymers to enhance their properties.

Supramolecular Chemistry

1,2,3-Triazoles play a significant role in supramolecular chemistry . They can form host-guest complexes and self-assembled structures.

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They can be used to link biomolecules together, which is useful in the study of biological systems.

Fluorescent Imaging

1,2,3-Triazoles can be used in fluorescent imaging . They can be used to label biomolecules, allowing them to be visualized under a microscope.

Materials Science

1,2,3-Triazoles have found applications in materials science . They can be used in the creation of new materials with unique properties.

Antimicrobial Potential

Some derivatives of imidazole, a similar compound to 1,2,3-triazole, have shown good antimicrobial potential . It’s possible that 1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride could have similar properties.

将来の方向性

The future directions for “1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .

作用機序

Target of Action

Compounds containing the 1h-1,2,3-triazole moiety have been shown to exhibit inhibitory potential against the carbonic anhydrase-ii enzyme .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets through the formation of hydrogen bonds or other types of interactions, leading to changes in the target’s function.

Biochemical Pathways

Given its potential inhibitory activity against the carbonic anhydrase-ii enzyme , it may affect pathways related to this enzyme, which plays a crucial role in maintaining acid-base balance in the body and facilitating CO2 transport.

Pharmacokinetics

The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . These properties may influence the compound’s bioavailability.

Result of Action

Compounds containing the 1h-1,2,3-triazole moiety have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme . This suggests that the compound may reduce the activity of this enzyme, potentially affecting processes such as pH regulation and CO2 transport.

特性

IUPAC Name |

1-pyrrolidin-3-yltriazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAVKKCPYFVAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955557-41-1 | |

| Record name | 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1411814.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)

![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)

![Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)